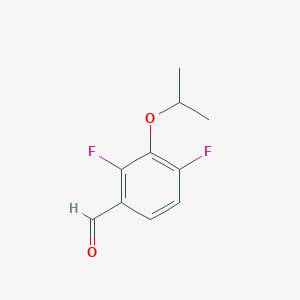

2,4-Difluoro-3-(1-methylethoxy)benzaldehyde

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2,4-difluorobenzaldehyde with isopropyl alcohol in the presence of an acid catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-(1-methylethoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

Oxidation: 2,4-Difluoro-3-(1-methylethoxy)benzoic acid.

Reduction: 2,4-Difluoro-3-(1-methylethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2,4-Difluoro-3-(1-methylethoxy)benzaldehyde has been explored for its potential as a precursor in the synthesis of pharmaceuticals. Its difluoromethyl group can enhance biological activity by improving the pharmacokinetic properties of drug candidates.

- Case Study : Research indicates that derivatives of this compound exhibit promising activity against certain cancer cell lines, suggesting its utility in developing new anticancer agents .

Agrochemicals

The compound has potential applications in the formulation of agrochemicals. Its structure allows for modifications that can lead to enhanced herbicidal or fungicidal properties.

- Case Study : A study demonstrated that analogs of this compound showed increased efficacy against specific plant pathogens, indicating its applicability in crop protection .

Materials Science

In materials science, this compound can be utilized in the development of new polymers or coatings due to its reactive aldehyde functional group.

- Application Examples :

- Used as a building block for synthesizing polymeric materials with tailored properties.

- Investigated for use in creating coatings with enhanced durability and chemical resistance.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-(1-methylethoxy)benzaldehyde involves its interaction with various molecular targets, depending on the specific application. For example, in enzyme-catalyzed reactions, the aldehyde group can form covalent bonds with active site residues, leading to the formation of enzyme-substrate complexes. The fluorine atoms and isopropoxy group can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2,4-Difluoro-3-(1-methylethoxy)benzaldehyde

- CAS Number : 1370025-56-1

- Molecular Formula : C₁₀H₁₀F₂O₂

- Molecular Weight : 200.18 g/mol

- Purity : 95% (as per commercial availability)

Structural Features :

This compound features a benzaldehyde core substituted with two fluorine atoms at positions 2 and 4, and an isopropoxy group (-OCH(CH₃)₂) at position 3. The isopropoxy group introduces steric bulk and moderate lipophilicity, while the fluorine atoms enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Compound A : 4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS 151103-08-1)

- Molecular Formula : C₈H₆F₂O₃

- Molecular Weight : 188.13 g/mol

- Key Differences: Substitution pattern: Difluoromethoxy (-OCF₂H) at position 4 and methoxy (-OCH₃) at position 3.

- Physicochemical Properties: TPSA (Topological Polar Surface Area): 39.4 Ų (indicative of moderate polarity). Log S (Solubility): -2.7, suggesting lower aqueous solubility compared to non-fluorinated analogs .

Compound B : 2,4-Difluoro-3-(phenylmethoxy)benzaldehyde (CAS 82772-51-8)

Functional Group Variations

Compound C : 2-Fluoro-3-[2-(morpholin-4-yl)pyrimidin-5-yl]benzaldehyde (CAS not specified)

- Key Features : A morpholinylpyrimidine substituent at position 3 and fluorine at position 2 .

- The absence of this group in the target compound limits direct biological activity comparisons but highlights structural versatility in drug design .

Compound D : 3-Fluoro-4-(2-methoxyethoxy)-benzaldehyde

- Key Features : A methoxyethoxy (-OCH₂CH₂OCH₃) chain at position 4 .

Biological Activity

2,4-Difluoro-3-(1-methylethoxy)benzaldehyde is an organic compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevance in pharmaceutical and agricultural applications.

Chemical Structure and Properties

- Molecular Formula : C11H12F2O2

- Molecular Weight : 216.21 g/mol

- IUPAC Name : this compound

The compound features a benzaldehyde group substituted with two fluorine atoms and an ethoxy group, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that benzaldehyde derivatives exhibit significant antimicrobial activity. While specific data on this compound is limited, analogs like benzaldehyde have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis . The proposed mechanisms include disruption of bacterial cell membranes and interference with intracellular processes.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzaldehyde | Staphylococcus aureus | 8.0 mM |

| Benzaldehyde | Bacillus anthracis | 10.0 mM |

| This compound | TBD | TBD |

Cytotoxicity

Studies on related compounds suggest that certain benzaldehyde derivatives can exhibit cytotoxic effects on insect models such as Drosophila melanogaster. The toxicity levels have been characterized, with LC50 values indicating potential risks associated with exposure .

The biological activity of this compound is hypothesized to involve:

- Interaction with Cell Membranes : The presence of fluorine atoms may enhance the lipophilicity of the compound, facilitating membrane penetration and disruption.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like tyrosinase, which is crucial for melanin production in various organisms .

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of benzaldehyde derivatives found that structural modifications significantly impact their activity against Gram-positive bacteria. This suggests that this compound could be optimized for enhanced efficacy.

- Cytotoxicity Assessment : Research on the cytotoxic effects of aromatic aldehydes demonstrated that certain substitutions could lead to increased toxicity against insect pests, indicating potential applications in pest control.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4-Difluoro-3-(1-methylethoxy)benzaldehyde?

- Methodology :

- Step 1 : Start with 4-hydroxy-3-fluorobenzaldehyde. Introduce the difluoromethoxy group via difluoromethylation using chlorodifluoromethane (CHClF₂) and potassium fluoride (KF) under basic conditions (e.g., dimethylformamide (DMF) at 80°C for 12 hours) .

- Step 2 : Perform an isopropoxylation at the 3-position using isopropyl bromide and a base like potassium carbonate (K₂CO₃) in acetone under reflux (6–8 hours) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

- Key Data :

- Typical yields: 45–60% for difluoromethylation; 70–85% for isopropoxylation .

Q. How is the structure of this compound confirmed experimentally?

- Analytical Techniques :

- ¹H/¹³C NMR : Look for characteristic aldehyde proton resonance at δ 9.8–10.2 ppm. Fluorine substituents cause splitting patterns (e.g., doublets of doublets for adjacent fluorines) .

- FTIR : Aldehyde C=O stretch at ~1700 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹ .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .

Q. What solvents and reaction conditions optimize its stability during storage?

- Stability Protocol :

- Store in amber vials under inert gas (N₂/Ar) at −20°C.

- Avoid protic solvents (e.g., water, alcohols) to prevent aldehyde oxidation or hydration.

- Use stabilizers like BHT (0.1% w/w) in non-polar solvents (e.g., dichloromethane) .

Advanced Research Questions

Q. How can conflicting NMR data for fluorinated benzaldehydes be resolved?

- Case Study : If ¹⁹F NMR shows unexpected splitting (e.g., due to diastereotopic fluorines), perform variable-temperature (VT) NMR to assess dynamic effects. For example, coalescence temperatures >100°C may indicate restricted rotation .

- Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) .

Q. What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

- Directing Group Engineering :

- The aldehyde group acts as a meta-director. To enhance para-substitution, temporarily protect the aldehyde as an acetal (e.g., using ethylene glycol and p-TsOH) .

- Data-Driven Optimization :

- Screen Lewis acids (e.g., FeCl₃, AlCl₃) for Friedel-Crafts alkylation. For example, AlCl₃ in nitromethane achieves >90% para-selectivity .

Q. How can its potential bioactivity be evaluated in pharmacological studies?

- In Vitro Assays :

- Test inhibition of enzymes like cytochrome P450 using rat liver microsomes (IC₅₀ determination via UV-Vis monitoring of metabolite depletion) .

- Assess cytotoxicity via MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to controls like doxorubicin .

- Data Interpretation :

- Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., kinase domains) .

Properties

IUPAC Name |

2,4-difluoro-3-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-6(2)14-10-8(11)4-3-7(5-13)9(10)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXSECTVYDOZNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1F)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001249918 | |

| Record name | Benzaldehyde, 2,4-difluoro-3-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001249918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370025-56-1 | |

| Record name | Benzaldehyde, 2,4-difluoro-3-(1-methylethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1370025-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2,4-difluoro-3-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001249918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.